1-(4-Chloro-1,3-dihydroisoindol-2-yl)prop-2-en-1-one
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Description
“1-(4-Chloro-1,3-dihydroisoindol-2-yl)prop-2-en-1-one” is a type of indole-based chalcone derivative . Chalcones are considered versatile and convenient intermediates for the synthesis of naturally occurring flavonoids and various heterocyclic compounds . They possess a broad spectrum of biological activity .
Synthesis Analysis
Two powerful methods for the synthesis of indole-based chalcone derivatives are described, involving the ultrasound-assisted or solvent-free Claisen–Schmidt condensation reaction . The ultrasound-assisted Claisen–Schmidt condensation reaction was carried out using 1,4-dioxane as solvent and KOH as base at room temperature to give the corresponding products . Alternatively, the Claisen–Schmidt condensation reaction could also be conducted under solvent-free conditions to obtain the products .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3-diarylprop-2-enone (chalcone) moiety and an indole nucleus . The structures of all the newly synthesized indole-based chalcones were confirmed by spectral data and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Claisen–Schmidt condensation reaction . This reaction was carried out either using ultrasound assistance with 1,4-dioxane as solvent and KOH as base, or under solvent-free conditions .Future Directions
Properties
IUPAC Name |
1-(4-chloro-1,3-dihydroisoindol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)13-6-8-4-3-5-10(12)9(8)7-13/h2-5H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTGMDRZMSDEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2=C(C1)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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